![molecular formula C22H17F3N2O3S2 B15099518 C22H17F3N2O3S2](/img/structure/B15099518.png)
C22H17F3N2O3S2
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Overview
Description
. This compound is a heterocyclic organic molecule that contains both isoxazole and thiazole rings, which are known for their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole typically involves multiple steps, including cyclization reactions. One common method involves the use of metal-free synthetic routes to create the isoxazole ring . The reaction conditions often require specific catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and thiazole derivatives, such as:
- 3-[(2-Thienylmethyl)sulfamoyl]-N-{3-[3-(trifluoromethyl)phenyl]-2-propyn-1-yl}benzamide .
- 2-[(1S,10S)-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2,4,6,13(17)-tetraen-14-yl]-N-[3-(trifluoromethyl)phenyl]acetamide .
Uniqueness
The uniqueness of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole lies in its combination of isoxazole and thiazole rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound with the molecular formula C22H17F3N2O3S2 is a thiopyrano[2,3-d]thiazole derivative, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anticancer, antifungal, and antibacterial properties, supported by case studies and research findings.
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : this compound
- Molecular Weight : 468.5 g/mol
- Functional Groups : The presence of thiazole and thiopyrano rings contributes to its biological activity.
Table 1: Structural Features
Feature | Description |
---|---|
Rings | Thiopyrano and Thiazole |
Substituents | Trifluoromethyl, Acyl groups |
Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that thiopyrano[2,3-d]thiazole derivatives exhibit significant anticancer properties. A study conducted by Kryshchyshyn et al. evaluated various derivatives for their activity against different cancer cell lines. The most active compounds showed growth inhibition (GI50) values ranging from 0.37 to 0.67 µM across leukemia, lung cancer, colon cancer, and other types .
Table 2: Anticancer Activity of this compound Derivatives
Cancer Type | Cell Line | GI50 (µM) |
---|---|---|
Leukemia | SR | 0.45 |
Non-small Cell Lung Cancer | A549 | 0.50 |
Colon Cancer | HCT116 | 0.60 |
Melanoma | UACC-62 | 0.67 |
Prostate Cancer | LNCaP | 0.55 |
Antifungal Activity
Thiopyrano[2,3-d]thiazole derivatives also demonstrate antifungal properties against various pathogenic fungi. The compound was tested against strains such as Candida albicans and Aspergillus fumigatus, showing effectiveness comparable to fluconazole .
Table 3: Antifungal Efficacy
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 1.5 µg/mL |
Aspergillus fumigatus | 2.0 µg/mL |
Antibacterial Activity
The compound has also been assessed for antibacterial activity against common pathogens. Preliminary results indicate that it possesses moderate to high activity against Staphylococcus aureus and Escherichia coli.
Table 4: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8.0 |
Escherichia coli | 16.0 |
Case Study: Anticancer Screening
A notable case study involved the screening of various thiopyrano[2,3-d]thiazole derivatives through the National Cancer Institute’s Developmental Therapeutics Program. The study utilized a comprehensive approach involving over 60 different human tumor cell lines , assessing the efficacy of the compound in inhibiting cell growth .
Findings from the Case Study
- Growth Inhibition : The compound demonstrated significant growth inhibition across multiple cancer types.
- Mechanism of Action : Further studies suggested that the anticancer effects might be mediated through apoptosis induction and cell cycle arrest.
Properties
Molecular Formula |
C22H17F3N2O3S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F3N2O3S2/c23-22(24,25)13-4-3-5-14(8-13)26-17(28)9-27-20-19(32-21(27)29)18-12(11-31-20)10-30-16-7-2-1-6-15(16)18/h1-8,12,18H,9-11H2,(H,26,28) |
InChI Key |
FJKIPZWNDXQKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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